Glucose-13c6

Vue d'ensemble

Description

Glucose-13C6 is a stable isotope-labeled form of glucose, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties, which allow for precise tracking and analysis of metabolic pathways and biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glucose-13C6 typically involves the incorporation of carbon-13 into glucose through biosynthetic processes using carbon-13 labeled substrates. This can be achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are cultured in carbon-13 enriched media. The glucose produced is then extracted and purified to obtain the labeled compound with high isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions: Glucose-13C6 undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to gluconic acid using mild oxidizing agents like bromine water.

Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.

Substitution: this compound can form oximes when reacted with hydroxylamine, and cyanohydrins when reacted with hydrogen cyanide.

Major Products: The major products formed from these reactions include gluconic acid, sorbitol, oximes, and cyanohydrins .

Applications De Recherche Scientifique

Glucose-13C6 is extensively used in scientific research due to its ability to trace metabolic pathways and biochemical processes. Some of its applications include:

Metabolic Tracer Studies: Used to trace glucose metabolism in various biological systems.

Fatty Acid Synthesis: Employed in studies to understand the synthesis of fatty acids.

Minimal Media Reagent: Used in minimal media for recombinant protein production.

Internal Standard: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance studies.

Hypoxia Studies: Utilized in research on hypoxia-tolerant species to understand metabolic adaptations.

Mécanisme D'action

Glucose-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis and other metabolic pathways. The carbon-13 label allows for precise tracking of glucose-derived carbons through these pathways, providing insights into metabolic fluxes and biochemical processes .

Comparaison Avec Des Composés Similaires

Glucose-14C: Another labeled form of glucose, but with carbon-14 isotope.

Deuterated Glucose: Glucose labeled with deuterium instead of carbon-13.

Uniqueness of Glucose-13C6: this compound is unique due to its stable isotope label, which does not undergo radioactive decay, making it safer and more suitable for long-term studies compared to carbon-14 labeled glucose. Additionally, the carbon-13 label provides distinct advantages in nuclear magnetic resonance and mass spectrometry studies, allowing for detailed analysis of metabolic pathways .

Activité Biologique

Glucose-13C6 (D-Glucose-13C6) is a stable isotope-labeled form of glucose that has gained significant attention in metabolic research due to its unique properties and applications in various biological studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and findings from relevant studies.

Overview of this compound

This compound is a non-radioactive isotope of glucose where all six carbon atoms are labeled with the stable isotope carbon-13. This labeling allows researchers to trace glucose metabolism in vivo and in vitro using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The ability to monitor metabolic processes in real-time makes this compound a valuable tool for studying energy metabolism, disease mechanisms, and metabolic disorders.

Metabolic Pathways

The primary metabolic pathway for glucose involves glycolysis, where glucose is converted into pyruvate, leading to the production of ATP. The incorporation of this compound into this pathway allows for detailed analysis of metabolic fluxes and intermediates. The following table summarizes key metabolic pathways involving this compound:

Case Studies

-

Hyperpolarized Magnetic Resonance Studies :

Recent studies have demonstrated the use of hyperpolarized this compound to monitor metabolic activity in live animal models. For instance, a study showed that hyperpolarized this compound could visualize lactate production in tumors, providing insights into cancer metabolism . -

Impact on Cerebral Metabolism :

Research comparing hyperpolarized this compound with non-hyperpolarized forms revealed significant differences in cerebral glucose metabolism under varying anesthetic conditions. The study indicated that the metabolic rate could be influenced by the type of anesthesia used, affecting the conversion rates of glucose to lactate . -

In Vivo Kinetics :

A study utilizing a liquid chromatography-mass spectrometry (LC-MS) method assessed glucose kinetics using D-[13C6]glucose as a tracer. This method provided insights into insulin sensitivity and glucose effectiveness in healthy individuals, demonstrating the tracer's utility in clinical settings . -

Metabolic Adaptations Under Hypoxia :

Another investigation focused on the fate of this compound under hypoxic conditions. The results highlighted how certain species adapt their glucose metabolism to survive low oxygen environments, showcasing the versatility of this compound in studying extreme metabolic adaptations .

Propriétés

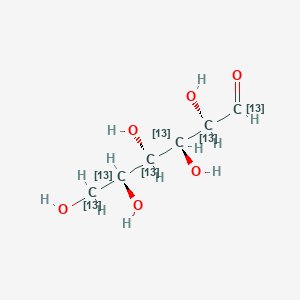

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-AEKYUDOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110187-42-3 | |

| Record name | D-Glucose-13C6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.